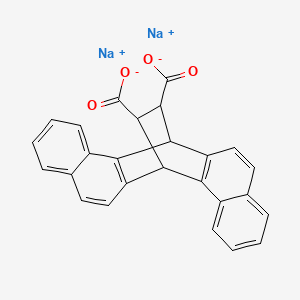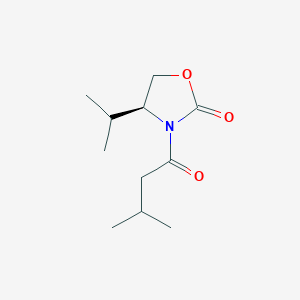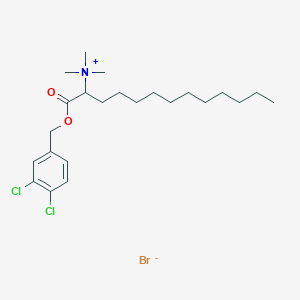
1-((3,4-Dichlorobenzyl)oxy)-N,N,N-trimethyl-1-oxo-2-tridecanaminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3,4-Dichlorobenzyl)oxy)-N,N,N-trimethyl-1-oxo-2-tridecanaminium bromide is a quaternary ammonium compound. It is known for its antimicrobial properties and is used in various applications, including pharmaceuticals, disinfectants, and preservatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3,4-Dichlorobenzyl)oxy)-N,N,N-trimethyl-1-oxo-2-tridecanaminium bromide typically involves the reaction of 3,4-dichlorobenzyl bromide with N,N,N-trimethyl-1-oxo-2-tridecanaminium bromide under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 25-30°C. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .
Analyse Chemischer Reaktionen
Types of Reactions
1-((3,4-Dichlorobenzyl)oxy)-N,N,N-trimethyl-1-oxo-2-tridecanaminium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide in aqueous medium at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of various substituted quaternary ammonium compounds.
Wissenschaftliche Forschungsanwendungen
1-((3,4-Dichlorobenzyl)oxy)-N,N,N-trimethyl-1-oxo-2-tridecanaminium bromide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of cell membrane interactions and as a tool for investigating antimicrobial mechanisms.
Medicine: Utilized in the development of antimicrobial agents and disinfectants.
Industry: Applied in the formulation of disinfectants, preservatives, and cleaning agents
Wirkmechanismus
The antimicrobial activity of 1-((3,4-Dichlorobenzyl)oxy)-N,N,N-trimethyl-1-oxo-2-tridecanaminium bromide is primarily due to its ability to disrupt the cell membrane of microorganisms. The compound interacts with the lipid bilayer, leading to increased permeability and eventual cell lysis. The molecular targets include membrane proteins and phospholipids, which are essential for maintaining cell integrity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzalkonium chloride
- Cetylpyridinium chloride
- Dodecyltrimethylammonium bromide
Uniqueness
Compared to similar compounds, 1-((3,4-Dichlorobenzyl)oxy)-N,N,N-trimethyl-1-oxo-2-tridecanaminium bromide exhibits higher antimicrobial efficacy and broader spectrum of activity. Its unique structure allows for stronger interactions with microbial cell membranes, making it a more potent disinfectant and preservative .
Eigenschaften
CAS-Nummer |
882864-90-6 |
|---|---|
Molekularformel |
C23H38BrCl2NO2 |
Molekulargewicht |
511.4 g/mol |
IUPAC-Name |
[1-[(3,4-dichlorophenyl)methoxy]-1-oxotridecan-2-yl]-trimethylazanium;bromide |
InChI |
InChI=1S/C23H38Cl2NO2.BrH/c1-5-6-7-8-9-10-11-12-13-14-22(26(2,3)4)23(27)28-18-19-15-16-20(24)21(25)17-19;/h15-17,22H,5-14,18H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
VEJGHMFLCMRKSN-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC(C(=O)OCC1=CC(=C(C=C1)Cl)Cl)[N+](C)(C)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



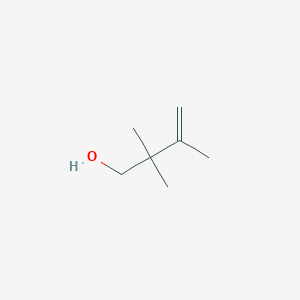


![Methyl N-[(benzyloxy)carbonyl]glycylglycyltryptophanate](/img/structure/B11948791.png)
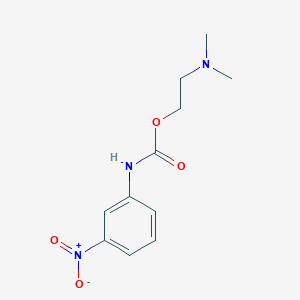
![4-[4-(4-Methylphenyl)pentyl]cyclohex-2-en-1-one](/img/structure/B11948804.png)



